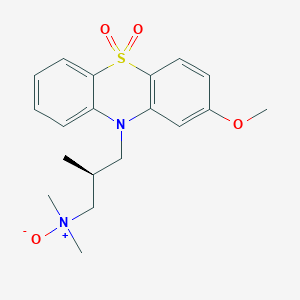

Levomepromazine Sulfone N-Oxide

Description

Contextual Significance as a Degradation Product and Metabolite of Levomepromazine (B1675116)

Levomepromazine Sulfone N-Oxide emerges from the chemical alteration of Levomepromazine, a process that can occur both within the body as a result of metabolic processes and externally during the manufacturing and storage of the pharmaceutical product. The formation of this compound is a direct consequence of oxidative stress on the Levomepromazine molecule.

As a degradation product , its presence in pharmaceutical formulations is a key concern for drug stability and quality control. nih.govnih.gov The degradation of Levomepromazine, particularly through oxidation, can be accelerated by factors such as exposure to light and elevated temperatures. nih.gov Studies have shown that Levomepromazine is susceptible to photooxidation, leading to the formation of its sulfoxide (B87167), which is a precursor to the sulfone N-oxide. nih.govresearchgate.net The degree of Levomepromazine degradation is often correlated with the appearance of its sulfoxide, highlighting the importance of monitoring these oxidative impurities to ensure the efficacy and safety of the drug product. nih.gov

In the context of metabolism , Levomepromazine undergoes extensive transformation in the human body. The liver, primarily through the action of cytochrome P450 enzymes, metabolizes the drug. While various metabolic pathways exist, oxidation is a major route. Research on related phenothiazines indicates that oxidation can occur at both the sulfur atom of the phenothiazine (B1677639) ring and the nitrogen atom of the aliphatic side chain. nih.gov The formation of sulfoxides and N-oxides are common metabolic fates for many phenothiazine drugs. nih.gov Therefore, this compound is considered a potential human metabolite, representing a terminal oxidation product.

The table below summarizes the key chemical information for this compound.

| Characteristic | Data |

| Chemical Name | This compound |

| Synonym | Levomepromazine N,S,S-Trioxide |

| Molecular Formula | C19H24N2O4S |

| CAS Number | 2724689-26-1 |

Research Imperatives for Comprehensive Understanding of its Chemical Transformations

A thorough understanding of the chemical transformations leading to and involving this compound is a research imperative driven by several key factors in pharmaceutical science.

Ensuring Drug Product Quality and Stability: The formation of degradation products like this compound can impact the quality, efficacy, and shelf-life of the final drug product. novachem.com.auamazonaws.comamazonaws.com Forced degradation studies, which intentionally stress the drug substance under conditions such as heat, light, humidity, and oxidation, are crucial for identifying potential degradation products. researchgate.netnih.gov By understanding the pathways that lead to the formation of the sulfone N-oxide, pharmaceutical scientists can develop more stable formulations and establish appropriate storage conditions.

Elucidating Metabolic Pathways: Identifying and characterizing metabolites is a fundamental aspect of drug development. A comprehensive understanding of the metabolic fate of Levomepromazine, including the formation of highly oxidized species like the sulfone N-oxide, is essential for a complete pharmacological profile. This knowledge contributes to understanding the drug's disposition and potential for drug-drug interactions.

Synthesis of Reference Standards: The accurate detection and quantification of impurities and metabolites require pure reference standards. The synthesis of this compound is necessary to develop and validate analytical methods for its monitoring in both pharmaceutical preparations and biological samples. Studies on the oxidation of phenothiazines provide valuable insights into potential synthetic routes. For instance, the oxidation of phenothiazines to their sulfoxides can be achieved using reagents like aqueous nitrous acid, and further oxidation to sulfones has been accomplished with agents such as hydrogen peroxide in acetic acid. nih.govresearchgate.net Similarly, N-oxides of phenothiazine derivatives have been synthesized using peroxy acids like 3-chloroperoxybenzoic acid, with the extent of oxidation being controllable to yield N,S-dioxides and even N,S,S-trioxides. nih.gov

The study of the chemical transformations of this compound is therefore not merely an academic exercise but a critical component of ensuring the safety and efficacy of Levomepromazine as a therapeutic agent. Further research into its synthesis, reactivity, and biological activity will provide a more complete picture of this complex chemical entity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O4S |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(2S)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide |

InChI |

InChI=1S/C19H24N2O4S/c1-14(13-21(2,3)22)12-20-16-7-5-6-8-18(16)26(23,24)19-10-9-15(25-4)11-17(19)20/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 |

InChI Key |

UUOHRDSNBFFKHG-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Levomepromazine Sulfone N Oxide Formation

Oxidative Degradation Pathways of Levomepromazine (B1675116) Leading to Levomepromazine Sulfone N-Oxide

The oxidation of the levomepromazine molecule is a primary route to the formation of this compound. This process can be influenced by a variety of factors and can be initiated by different means.

Influence of Environmental Factors on Sulfone and Sulfoxide (B87167) Generation

Environmental conditions play a significant role in the oxidative degradation of phenothiazines like levomepromazine. Factors such as pH, the presence of metal ions, and exposure to oxygen can influence the rate and extent of sulfoxide and subsequent sulfone formation.

Studies on promethazine (B1679618), a related phenothiazine (B1677639), have shown that in an oxygen-saturated acidic medium, degradation generally follows first-order kinetics. nih.gov The rate of degradation increases with pH, reaching a maximum at pH 5. nih.gov The presence of metal ions like copper(II) and iron(III) can also accelerate the degradation process. nih.gov For instance, copper(II) ions have been observed to increase the degradation rate of promethazine throughout the entire process, while iron(III) ions show an initial increase. nih.gov Under anaerobic conditions, the degradation of promethazine was found to occur only in the presence of these metal ions. nih.gov

The degradation of levomepromazine under simulated environmental conditions, such as in river water exposed to sunlight, readily leads to the formation of its sulfoxide. researchgate.net The rate of this photooxidation is heavily dependent on the chemical composition of the water. researchgate.net

Chemical Oxidation Reagents and Reaction Conditions for Phenothiazine S-Oxidation

Various chemical reagents can be employed to achieve the S-oxidation of phenothiazine derivatives, leading to the formation of sulfoxides and sulfones. The choice of oxidant and reaction conditions can influence the selectivity and yield of the products.

Common oxidizing agents used for this purpose include:

Hydrogen Peroxide (H₂O₂): In the presence of glacial acetic acid, 30% hydrogen peroxide can be used to oxidize 10H-phenothiazines to their corresponding sulfones. researchgate.net The reaction typically involves refluxing the phenothiazine with the oxidant. researchgate.net The combination of aqueous hydrogen peroxide with a tungstate (B81510) complex and a quaternary ammonium (B1175870) hydrogensulfate as a phase-transfer catalyst has also been reported to yield sulfoxides in high yields. chemrxiv.org

Nitrous Acid and Nitric Oxide: Aqueous nitrous acid has been used to prepare phenothiazine sulfoxide. chemrxiv.orgmdpi.com Nitric oxide has also been shown to be an effective reagent for sulfoxidation. chemrxiv.orgmdpi.com

Metal-Based Reagents: Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) can act as a catalyst with oxygen as a green oxidant for the selective oxidation of thioethers to sulfoxides. chemrxiv.orgmdpi.com

Peroxy Acids: Diperoxyazelaic acid has been utilized as an analytical reagent for the indirect spectrophotometric determination of levomepromazine through its oxidation to the corresponding sulfoxide in an acidic medium. univ.kiev.uaresearchgate.net

The oxidation of 10-acyl- and 10-alkylphenothiazines with nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) has been shown to yield the corresponding sulfoxides and sulfones. cdnsciencepub.com Furthermore, the reaction of phenothiazine with HNO₃ in the presence of perchloric acid (HClO₄) results in the formation of 3-nitrophenothiazine-S-oxide. cdnsciencepub.com

| Oxidizing Reagent | Product(s) | Reaction Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (30%) | Sulfones | Glacial acetic acid, reflux | researchgate.net |

| Aqueous Nitrous Acid / Hydrogen Peroxide | Sulfoxides | Room temperature | chemrxiv.orgmdpi.com |

| Nitric Oxide | Sulfoxides | - | chemrxiv.orgmdpi.com |

| Ferric Nitrate Nonahydrate / O₂ | Sulfoxides | Catalytic | chemrxiv.orgmdpi.com |

| Diperoxyazelaic Acid | Sulfoxides | Acidic medium | univ.kiev.uaresearchgate.net |

| Nitric Acid / Hydrogen Peroxide | Sulfoxides, Sulfones | - | cdnsciencepub.com |

Electrochemical Oxidation Mechanisms of Phenothiazine Derivatives

Electrochemical methods provide a green and controlled approach to study and perform the oxidation of phenothiazine derivatives. The oxidation process typically occurs at the anode (working electrode) and involves a series of electron transfer steps.

The initial step in the electrochemical oxidation of many phenothiazine derivatives is a reversible one-electron process that forms a cation radical. mdpi.comresearchgate.net For instance, the cyclic voltammetry of chlorpromazine (B137089) (CPZ) shows a reversible redox reaction corresponding to the formation of the radical cation CPZ•+. chemrxiv.orgmdpi.com This initial oxidation occurs at the sulfur atom due to its high electron density. mdpi.com

Further oxidation can lead to the formation of sulfoxides and sulfones. The proposed mechanism for this electrochemical S-oxidation in a non-anhydrous acetonitrile (B52724) solvent involves the initial formation of the cation radical, which can then react with water present in the solvent to form the sulfoxide. mdpi.com Subsequent oxidation of the sulfoxide can then yield the sulfone. mdpi.com The oxidation of some phenothiazine derivatives to sulfoxides has been demonstrated on a gold anode in dilute sulfuric acid. cdnsciencepub.com

The electrochemical oxidation of hydroxylated phenothiazine derivatives can lead to the formation of both dihydroxy species and substituted benzoquinones. nih.gov The oxidation potentials of these tricyclic compounds are important in understanding their reactivity. nih.gov

Photolytic Transformations Yielding this compound

Levomepromazine is known to be photolabile, and exposure to ultraviolet (UV) radiation, particularly UV-A and UV-B light, can lead to its degradation. nih.gov Under aerobic conditions, a major photoproduct of levomepromazine is its sulfoxide. nih.govresearchgate.net

The photochemical behavior of levomepromazine is highly dependent on the solvent. In phosphate (B84403) buffer solution (PBS) at pH 7.4 and in methanol, the primary photoproduct is levomepromazine sulfoxide (LPZSO). nih.govresearchgate.net The formation of the sulfoxide is significantly higher in the aqueous environment of PBS compared to methanol. nih.govresearchgate.net In contrast, the photochemistry in acetonitrile is different, and the major photoproduct has not been fully characterized. nih.govresearchgate.net

The mechanism of photolytic sulfoxide formation does not involve the reaction of singlet oxygen with ground-state levomepromazine. nih.gov Instead, it is proposed that the cation radical of levomepromazine (LPZ•+) is formed through an electron transfer process between the triplet excited state of levomepromazine (³LPZ*) and ground-state molecular oxygen. nih.gov This cation radical then reacts with molecular oxygen to produce the sulfoxide. nih.gov

| Solvent | Major Photoproduct | Destruction Quantum Yield | Reference |

|---|---|---|---|

| Phosphate Buffer Solution (PBS, pH 7.4) | Levomepromazine Sulfoxide (LPZSO) | 0.13 | nih.govresearchgate.net |

| Methanol (MeOH) | Levomepromazine Sulfoxide (LPZSO) | 0.02 | nih.govresearchgate.net |

| Acetonitrile (MeCN) | Not characterized | <10⁻³ | nih.govresearchgate.net |

Biotransformation Pathways of Levomepromazine to Oxidized Metabolites

In biological systems, levomepromazine is extensively metabolized, with S-oxidation and N-demethylation being two of the dominant biotransformation pathways in humans. service.gov.uk These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily.

Enzymatic S-Oxidation Mechanisms in In Vitro Systems

In vitro studies using human liver microsomes and cDNA-expressed human CYP isoforms have identified the specific enzymes responsible for the S-oxidation of levomepromazine.

The primary enzyme involved in levomepromazine 5-sulfoxidation is CYP3A4 . nih.govresearchgate.net At a therapeutic concentration of 10µM, CYP3A4 is responsible for approximately 72% of this metabolic reaction. nih.govresearchgate.netCYP1A2 also contributes to a lesser extent, accounting for about 20% of the 5-sulfoxidation. nih.gov The role of other CYP isoforms such as CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 in this specific metabolic pathway is considered negligible. nih.gov

Interestingly, at higher, toxicological concentrations of levomepromazine (100µM), the relative contribution of CYP1A2 to 5-sulfoxidation increases to 28%, while the role of CYP3A4 decreases to 59%. nih.gov

Theoretical studies using density functional theory (DFT) calculations have explored the metabolic mechanisms of levomepromazine catalyzed by cytochrome P450. nih.gov The S-oxidation reaction is proposed to proceed via a stepwise transfer of two electrons. nih.gov These computational models also suggest that N-demethylation may be a more feasible pathway than S-oxidation due to a lower activation energy. nih.gov

The oxidation of phenothiazines by methemoglobin in the presence of hydrogen peroxide has also been studied as a model for peroxidative metabolism. nih.gov This reaction proceeds through a radical cation intermediate to form the sulfoxide. nih.gov

Role of Cytochrome P450 Enzymes in Levomepromazine Metabolism

The biotransformation of levomepromazine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of drugs and endogenous compounds. mdpi.com In vitro studies utilizing human liver microsomes and cDNA-expressed human CYP isoforms have identified the specific enzymes responsible for the key metabolic pathways of levomepromazine, namely 5-sulfoxidation and N-demethylation. nih.gov

Research indicates that CYP3A4 is the primary enzyme involved in both the 5-sulfoxidation and N-demethylation of levomepromazine at therapeutic concentrations. nih.gov Specifically, at a concentration of 10μM, CYP3A4 is responsible for approximately 72% of levomepromazine 5-sulfoxidation and 78% of its N-demethylation. nih.gov The contribution of CYP1A2 is less significant, accounting for about 20% of 5-sulfoxidation. nih.gov Other CYP isoforms, including CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, play a negligible role in these particular metabolic reactions. nih.gov

Interestingly, the relative contributions of these enzymes can shift at higher, toxicological concentrations of levomepromazine. nih.gov At 100μM, the role of CYP1A2 in both 5-sulfoxidation and N-demethylation increases, while the contribution of CYP3A4 decreases. nih.gov This suggests a concentration-dependent preference in the enzymatic catalysis of levomepromazine metabolism. nih.gov Furthermore, studies have shown that levomepromazine can induce the expression of CYP3A4 in human hepatocytes, which could have implications for its own metabolism and that of co-administered drugs. researchgate.netnih.gov

Theoretical studies based on density functional theory (DFT) calculations have further elucidated the metabolic mechanisms. These studies propose that the S-oxidation of levomepromazine proceeds via a stepwise transfer of two electrons. nih.gov In contrast, N-demethylation is described as a two-step reaction initiated by N-methyl hydroxylation through a single electron transfer (SET) mechanism, followed by the cleavage of the C-N bond. nih.gov

Table 1: Contribution of Cytochrome P450 Isoforms to Levomepromazine Metabolism

| CYP Isoform | Contribution to 5-Sulfoxidation (at 10µM) | Contribution to N-Demethylation (at 10µM) |

|---|---|---|

| CYP3A4 | 72% | 78% |

| CYP1A2 | 20% | 8% |

| Other CYPs | 0.1-8% | Negligible |

Data sourced from in vitro studies with human liver microsomes. nih.gov

Comparative N-Oxidation Processes in Related Phenothiazine Structures

The oxidation of the phenothiazine core is a common metabolic pathway for this class of compounds. The process typically involves the sulfur atom, leading to the formation of sulfoxides and, subsequently, sulfones. cdnsciencepub.commdpi.com The N-oxidation of the aliphatic side chain is another key metabolic transformation.

In phenothiazine derivatives, the sulfur atom is readily oxidized. nih.gov This oxidation can occur through chemical means, such as with hydrogen peroxide or nitric oxide, and also electrochemically. chemrxiv.org The electrochemical oxidation of phenothiazines proceeds via a one-electron oxidation to form a radical cation. mdpi.com In the presence of water, this radical cation can be intercepted by hydroxide (B78521) ions, leading to the formation of the sulfoxide. mdpi.com Further oxidation under similar conditions can then yield the sulfone. mdpi.com

A comparative analysis with chlorpromazine, a structurally similar phenothiazine, reveals analogous metabolic pathways. The metabolism of chlorpromazine also involves S-oxidation to form chlorpromazine-S-oxide, as well as N-dealkylation. chemrxiv.orgmdpi.com Mechanistic studies on chlorpromazine have shown that its electrochemical oxidation begins with the oxidation of the phenothiazine nitrogen, forming a radical cation. mdpi.com

The N-dealkylation process, which is a form of N-oxidation, is a critical step in the metabolism of many phenothiazines with an N-alkyl side chain. mdpi.com This process is catalyzed by cytochrome P450 enzymes and involves the abstraction of an electron from the amine nitrogen, which is a key step in many N-dealkylation reactions. nih.gov For levomepromazine, N-demethylation is considered more feasible than S-oxidation due to a lower activation energy, making N-desmethyllevomepromazine a highly plausible metabolite. nih.gov

Advanced Analytical and Spectroscopic Characterization of Levomepromazine Sulfone N Oxide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For Levomepromazine (B1675116) Sulfone N-Oxide and its related substances, various chromatographic techniques are utilized, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of levomepromazine and its metabolites, including the sulfoxide (B87167) and other related substances. nih.govnih.gov Reversed-phase HPLC, often employing C18 columns, is a common approach. nih.gov The separation is typically based on ion-pair formation, for instance with sodium dodecyl sulphate, to enhance the retention and resolution of the polar analytes. nih.govnih.gov

Method development in HPLC involves the optimization of several parameters to achieve the desired separation. These include the pH of the mobile phase, the concentration of the buffer and counter-ion, the column temperature, and the composition and proportion of the organic solvent in the mobile phase. nih.gov For example, a mobile phase consisting of 25 mM sodium dodecyl sulphate in 500 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) mixed with a 5% v/v tetrahydrofuran (B95107) in acetonitrile (B52724) solution (50:50, v/v) has been successfully used to analyze levomepromazine and its five main metabolites within a 27.4-minute runtime at room temperature. nih.gov

The detection limits of HPLC methods are crucial for quantifying low concentrations of metabolites. For levomepromazine sulfoxide, a detection limit of 28 nM in serum has been reported. nih.gov This sensitivity allows for the analysis of clinically relevant concentrations in patient samples.

A key aspect of HPLC in pharmaceutical analysis is its application as a stability-indicating assay. While versatile, HPLC does have limitations. The use of organic solvents can be costly and generate hazardous waste. nih.gov Furthermore, there is no universal detector for all compounds, and some analytes may exhibit low sensitivity or be irreversibly adsorbed onto the column packing material. nih.gov

A study presented an oxidative derivatization method for the indirect spectrophotometric determination of levomepromazine hydrochloride by converting it to its sulfoxide. researchgate.netuniv.kiev.ua This method proved to be robust and sensitive, with a limit of quantification (LOQ) of 2.85 µg/mL, and was successfully applied to pharmaceutical formulations. researchgate.net

Below is a table summarizing typical HPLC conditions for the analysis of levomepromazine and its related compounds:

| Parameter | Condition | Reference |

| Column | Supelcosil C18-DB | nih.gov |

| Mobile Phase | 25 mM sodium dodecyl sulphate in 500 mM ammonium acetate buffer (pH 5.0) - 5% v/v tetrahydrofuran in acetonitrile (50:50, v/v) | nih.gov |

| Flow Rate | Not specified | nih.gov |

| Temperature | Room temperature | nih.gov |

| Detection | UV-Vis | researchgate.net |

| Run Time | 27.4 min | nih.gov |

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. While specific UPLC methods for the direct analysis of Levomepromazine Sulfone N-Oxide are not extensively detailed in the provided context, the principles of UPLC suggest it would be a highly effective tool. The increased efficiency of UPLC would allow for rapid screening of levomepromazine and its metabolites, including the sulfone N-oxide, in various samples. A "Nexera UC LC/SFC switching system" has been developed to efficiently screen for chiral separation methods, combining the advantages of both SFC and UHPLC in a single instrument.

Gas Chromatography (GC) for Volatile Degradation Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov In the context of levomepromazine analysis, GC, particularly when coupled with mass spectrometry (GC-MS), is instrumental in identifying metabolites and potential degradation products. deepdyve.comnih.gov

For GC analysis, samples are typically derivatized to increase their volatility and thermal stability. mdpi.com The separation occurs in a heated column, and a chemically inert gas like helium or nitrogen serves as the mobile phase. nih.gov GC offers high precision, sensitivity, and resolution. nih.gov

A study on the metabolism of levomepromazine in humans utilized a GC-MS system to identify 14 different metabolites in urine samples after a single dose. deepdyve.comnih.gov The samples were treated with β-glucuronidase and purified by solid-phase extraction prior to GC-MS analysis. deepdyve.comnih.gov This highlights the importance of sample preparation in removing interferences and concentrating the analytes of interest. Among the identified metabolites were several hydroxylated and demethylated species. deepdyve.comnih.gov

GC-MS is a direct and reliable method for both quantification and identification, utilizing the fragmentation pattern of a molecule as a "molecular fingerprint" for comparison against spectral libraries. nih.gov

Chiral Chromatography for Stereoisomeric Analysis of Related Compounds

Chirality is a critical aspect in pharmaceutical analysis, as different enantiomers of a drug can have vastly different pharmacological and toxicological effects. nih.govnih.gov Chiral chromatography is a specialized technique used to separate enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for chiral separations in both HPLC and Supercritical Fluid Chromatography (SFC). nih.govresearchgate.netshimadzu.com These CSPs can exhibit excellent chemoselectivity for structurally related compounds, allowing for the simultaneous determination of chiral and achiral impurities. researchgate.net

A high-performance liquid chromatography method was developed for the simultaneous determination of dextromepromazine (the distomer of levomepromazine), levomepromazine sulfoxide, and 2-methoxyphenothiazine (B126182) in levomepromazine samples. researchgate.net The separation was achieved on a cellulose tris(4-methylbenzoate) chiral column using a mobile phase of 0.1% diethylamine (B46881) in methanol. researchgate.net This method was validated and found to be precise and accurate for the quantification of these related substances. researchgate.net

The choice between different chromatographic techniques like HPLC and SFC for chiral separations depends on the specific compounds and desired outcomes. SFC can sometimes offer better selectivity than HPLC using the same polysaccharide-based CSP. nih.gov

The table below outlines a chiral HPLC method for levomepromazine and its related substances:

| Parameter | Condition | Reference |

| Stationary Phase | Cellulose tris(4-methylbenzoate) | researchgate.net |

| Mobile Phase | 0.1% diethylamine in methanol | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Limit | 0.002 to 0.005 µg/mL | researchgate.net |

Mass Spectrometric Techniques for Structure Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and for the sensitive detection and identification of impurities. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that has proven invaluable for the analysis of drugs and their metabolites in biological fluids. nih.gov The use of an electrospray ionization (ESI) source is common for the analysis of antipsychotic drugs, with detection typically performed in the positive ion mode using multiple reaction monitoring (MRM). nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of multiple antipsychotic drugs, including levomepromazine, in human plasma. nih.gov These methods are characterized by their simplicity, specificity, linearity, accuracy, and precision, making them suitable for routine clinical analysis. nih.gov A fast and accurate LC-MS/MS method for analyzing 47 drug analytes from multiple drug classes has been demonstrated using a single-step sample preparation to remove proteins and phospholipids. phenomenex.com

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight of 376.47 g/mol . lgcstandards.com Experimental mass spectral data for levomepromazine and its oxide are available in databases such as MassBank, providing valuable reference information for identification purposes. For instance, the LC-ESI-Q mass spectrum of levomepromazine oxide shows characteristic peaks that can be used for its identification. Tandem mass spectrometry (MS/MS or MS³) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

The table below shows mass spectrometric data for levomepromazine and a related oxide:

| Compound | Ionization | MS Type | Key m/z values | Database |

| Levomepromazine | ESI | LC-ESI-IT; MS3 | 329/284 | MassBank (MSBNK-Keio_Univ-KO009124) |

| Levomepromazine (oxide) | ESI | LC-ESI-Q; MS | 345, 361 | MassBank (MSBNK-Waters-WA002100) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the separation and identification of Levomepromazine and its metabolites. In the analysis of phenothiazine (B1677639) derivatives, GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For analysis, a sample containing the analyte is injected into the GC system, where it is vaporized. The volatile components are then separated as they travel through a capillary column.

Typical GC-MS conditions for analyzing phenothiazine photoproducts involve an injection temperature of around 200°C and a temperature ramp for the oven, for instance, starting at a lower temperature and increasing to 250°C at a rate of 10°C per minute. researchgate.net The separated compounds then enter the mass spectrometer, which bombards them with electrons (typically at 70 eV), causing them to ionize and fragment. researchgate.net The resulting mass spectrum, a fingerprint of the molecule, allows for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. While this compound is a complex, highly oxidized molecule that may require derivatization to improve its volatility and thermal stability for GC-MS analysis, the technique is fundamental in metabolic and degradation studies of the parent drug. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of compounds by providing a highly accurate mass measurement of the parent ion. Unlike nominal mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), which allows for the determination of a unique elemental formula. This capability is critical in distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For instance, the coupling of a thin-layer electrochemical flow cell with an HRMS system allows for real-time monitoring of oxidation products. mdpi.com This setup can be used to simulate metabolic pathways and identify resulting products like this compound. mdpi.com The accurate mass of the protonated molecule ([M+H]⁺) is measured and used to calculate the elemental composition. This technique has been successfully applied to study the oxidation products of various pharmaceuticals. mdpi.com The exact mass of a related compound, Omeprazole sulfone N-oxide, has been determined as 377.10454189 Da, illustrating the precision of HRMS in characterizing such oxidized structures. nih.gov

Table 1: HRMS Data for a Representative Sulfone N-Oxide Compound

| Property | Value | Source |

| Compound | Omeprazole Sulfone N-Oxide | PubChem |

| Formula | C₁₇H₁₉N₃O₅S | nih.gov |

| Adduct | [M+H]⁺ | nih.gov |

| Precursor m/z | 378.1118 | nih.gov |

| Exact Mass | 377.10454189 Da | nih.gov |

Fragmentation Pathway Analysis for Isomeric Distinction

Mass spectrometry, particularly tandem mass spectrometry (MS/MS) performed on HRMS instruments, is a key technique for structural elucidation and distinguishing between isomers. The fragmentation pattern of a molecule is highly dependent on its structure, and analyzing these patterns can reveal the connectivity of atoms.

For phenothiazine derivatives, fragmentation typically involves cleavage of the alkylamino side chain and ruptures within the tricyclic ring system. In the case of this compound, the presence of the sulfone (-SO₂-) and N-oxide groups introduces specific fragmentation pathways. Characteristic neutral losses, such as the loss of oxygen (O), a sulfoxide group (SO), or a sulfone group (SO₂), would be expected. These specific fragmentation patterns serve as diagnostic markers. By carefully analyzing the masses of the fragment ions, it is possible to differentiate the sulfone N-oxide from its isomers, such as a hydroxylated sulfoxide, as the location of the oxygen atoms profoundly influences the stability of the fragment ions and the resulting cleavage patterns. MassBank records for levomepromazine oxide show prominent peaks that can be analyzed to understand these pathways.

Spectroscopic Methods for Detection and Analysis

Spectroscopic methods provide valuable information on the electronic and structural properties of molecules and are widely used for the detection and quantification of phenothiazine derivatives and their oxidation products.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy

UV-Vis spectrophotometry is a robust method for the quantitative analysis of phenothiazines. The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide or sulfone results in significant changes to the electronic structure, which are reflected in the UV-Vis spectrum. This oxidation leads to a bathochromic shift (a shift to a longer wavelength) of the absorption band. univ.kiev.ua

For Levomepromazine, oxidation to its sulfoxide yields a product with a distinct absorption maximum (λmax) at 333 nm. univ.kiev.uaresearchgate.net This new band is more intense than that of the unoxidized form in the 300-360 nm range, increasing the selectivity of the analysis. univ.kiev.ua The linear relationship between absorbance and concentration allows for quantitative determination in the range of 3-150 µg/mL. univ.kiev.uauniv.kiev.ua Derivative spectrophotometry, which plots the first or higher derivative of absorbance with respect to wavelength, can be employed to resolve overlapping spectra of the parent drug and its oxidized metabolites, further enhancing analytical specificity. univ.kiev.ua

Table 2: Spectrophotometric Data for Oxidized Levomepromazine

| Parameter | Value | Reference |

| Analytical Method | Indirect Spectrophotometry via Oxidation | univ.kiev.uaresearchgate.net |

| Analyte Form | Levomepromazine Sulfoxide | univ.kiev.uaresearchgate.net |

| Analytical Wavelength (λmax) | 333 nm | univ.kiev.uaresearchgate.net |

| Linearity Range | 3-150 µg/mL | univ.kiev.uauniv.kiev.ua |

| Limit of Detection (LOD) | 0.94 µg/mL | univ.kiev.ua |

| Limit of Quantification (LOQ) | 2.85 µg/mL | univ.kiev.uauniv.kiev.ua |

Spectrofluorimetric Assays for Oxidized Phenothiazine Derivatives

Spectrofluorimetry offers a highly sensitive alternative for the determination of phenothiazine derivatives. Many phenothiazine sulfoxides are fluorescent, providing a direct means of detection. researchgate.net For example, the S-oxide of trifluoperazine, a related phenothiazine, exhibits fluorescence with an emission maximum at 407 nm when excited at 274 nm. researchgate.net

Alternatively, indirect methods can be employed. A common approach involves the oxidation of the phenothiazine with a known excess of an oxidizing agent like ammonium cerium(IV) sulfate. nih.gov The unreacted Ce(IV) is then quantified, or the fluorescence of the resulting Ce(III) ion is measured (emission at 355 nm with excitation at 254 nm) to determine the concentration of the original drug. nih.gov These methods are characterized by their high sensitivity, with limits of detection often in the low ng/mL range. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The oxidation of the sulfur atom to a sulfone and the nitrogen atom to an N-oxide causes significant downfield shifts (de-shielding) for the adjacent protons and carbons in the NMR spectrum due to the strong electron-withdrawing nature of these groups. nih.gov For example, the formation of sulfoxide and sulfone groups in 2-chlorpromazine significantly impacts the chemical shift of the aromatic protons. nih.gov ¹H NMR has been successfully used to distinguish between the 3-hydroxy and 7-hydroxy isomers of levomepromazine, demonstrating its power in pinpointing substituent positions on the phenothiazine nucleus. nih.gov Furthermore, less common techniques like ¹⁷O NMR could potentially be used to directly probe the oxygen atoms in the sulfone and N-oxide functionalities, providing unambiguous evidence for the structure. nih.gov The structure of a related compound, alimemazine sulfoxide, was confirmed using ¹H NMR and IR spectroscopy, with the latter showing a characteristic S=O stretching peak at 1055 cm⁻¹. moca.net.ua

Electrochemical Methods for Detection and Mechanistic Studies

Electrochemical methods are powerful tools for the detection and mechanistic investigation of phenothiazine derivatives and their metabolites. iapchem.org Techniques such as cyclic voltammetry (CV) and high-performance liquid chromatography with electrochemical detection (HPLC-ED) provide significant insights into the redox behavior of these compounds and offer highly sensitive analytical applications. nih.gov The electrochemical properties are primarily governed by the phenothiazine nucleus, which is susceptible to oxidation at the sulfur and nitrogen atoms.

Detailed electrochemical studies, often performed on the closely related compound chlorpromazine (B137089) (CPZ), reveal the mechanistic pathways of metabolism. The initial oxidation of the phenothiazine structure is a one-electron process that forms a radical cation, which can be observed by a color change in the solution. bham.ac.uk This radical cation is a key intermediate. The primary site of oxidation is the sulfur atom in the phenothiazine ring, leading to the sequential formation of the sulfoxide and then the sulfone metabolites. chemrxiv.orgmdpi.com This S-oxidation is a crucial step in the metabolism of many phenothiazine drugs. mdpi.com

Cyclic voltammetry studies on phenothiazine precursors, like 2-chlorophenothiazine (B30676) (2CPTZ) and chlorpromazine (CPZ), have been used to elucidate these oxidation processes. The experiments show distinct oxidation peaks corresponding to the formation of different species. chemrxiv.org The peak potentials and currents are dependent on factors such as the concentration of the analyte and the scan rate, which helps in characterizing the reaction as either diffusion-controlled or adsorption-controlled. researchgate.net For instance, analysis of the relationship between the peak current and the scan rate for 2CPTZ oxidation indicates a process that is predominantly diffusion-controlled. researchgate.net

The N-oxide functional group also exhibits electrochemical activity. Studies on various alkaloid N-oxides have shown that this group can be electrochemically reduced, typically back to the parent tertiary amine. nih.gov This reduction can be investigated using voltammetric techniques, providing a method for both detection and for mimicking metabolic or degradation reactions in vitro. nih.gov Therefore, for a compound like this compound, electrochemical methods can be used to study the redox behavior of both the sulfone and the N-oxide moieties.

For quantitative analysis, HPLC coupled with an electrochemical detector (HPLC-ED) is a particularly sensitive method for measuring levomepromazine and its metabolites in biological fluids like plasma and urine. nih.gov This technique has been successfully applied in pharmacokinetic studies, offering detection limits in the picogram range. nih.gov

Detailed Research Findings

Research on chlorpromazine, a structural analog of levomepromazine, provides a model for the electrochemical behavior expected from these types of compounds.

Table 1: Cyclic Voltammetry Data for Chlorpromazine (CPZ) Oxidation This table presents data from cyclic voltammetry experiments on chlorpromazine, illustrating the relationship between concentration and the anodic peak potential and current.

| Concentration (M) | Anodic Peak Potential (Ep1, mV) | Anodic Peak Current (Ip1, µA) |

| 0.001 | 562.13 | 40.15 |

| 0.002 | 589.60 | 65.31 |

| 0.003 | 594.18 | 100.46 |

| 0.004 | 599.06 | 131.41 |

| 0.005 | 613.40 | 149.48 |

| Data derived from studies on Chlorpromazine (CPZ) as a model compound. chemrxiv.org |

Table 2: Effect of Scan Rate on the Oxidation of 2-Chlorophenothiazine (2CPTZ) This table shows how varying the scan rate in a cyclic voltammetry experiment affects the anodic peak potential for the oxidation of 2-chlorophenothiazine, a precursor to many phenothiazine drugs.

| Scan Rate (V/s) | Anodic Peak Potential (Ep, mV) |

| 0.05 | 342 |

| 0.10 | 358 |

| 0.15 | 369 |

| 0.20 | 376 |

| 0.25 | 385 |

| 0.30 | 393 |

| Data derived from studies on 2-Chlorophenothiazine (2CPTZ) as a model compound. chemrxiv.org |

These findings underscore the utility of electrochemical techniques in characterizing the complex redox pathways of phenothiazine metabolites. By studying the oxidation of the sulfur atom to sulfoxide and sulfone, and the reduction of the N-oxide group, a comprehensive electrochemical profile of this compound can be established. mdpi.comnih.gov This information is valuable for developing sensitive detection methods and for understanding the compound's metabolic fate. utwente.nl

Computational and Theoretical Studies of Levomepromazine Sulfone N Oxide and Its Precursors

Density Functional Theory (DFT) Calculations for Elucidating Metabolic Mechanisms

Density Functional Theory (DFT) has become an invaluable method for exploring the biotransformation of drugs. In the case of levomepromazine (B1675116), DFT calculations have been employed to unravel the metabolic pathways catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The primary metabolic routes for levomepromazine are S-oxidation and N-demethylation. nih.govnih.gov

Theoretical studies have elucidated the mechanistic details of these reactions. The S-oxidation of levomepromazine is proposed to occur through a stepwise mechanism involving the transfer of two electrons. nih.gov On the other hand, N-demethylation is a two-step process that begins with N-methyl hydroxylation, which is the rate-determining step and proceeds via a single electron transfer (SET) mechanism. nih.gov This is followed by the cleavage of the C-N bond, a process facilitated by a water-assisted enzymatic proton transfer. nih.gov

DFT calculations have suggested that N-demethylation is energetically more favorable than S-oxidation, as indicated by its lower activation energy. nih.gov This theoretical finding aligns with experimental observations that identify N-desmethyllevomepromazine as the most likely metabolite of levomepromazine. nih.gov Furthermore, these computational models indicate that each metabolic pathway proceeds through a spin-selective manner. nih.gov

In vitro experiments using human CYP isoforms have identified CYP3A4 as the primary enzyme responsible for both levomepromazine 5-sulfoxidation (72%) and N-demethylation (78%) at therapeutic concentrations. nih.gov CYP1A2 also contributes to the 5-sulfoxidation, but to a lesser extent (20%). nih.gov

Quantum Mechanical Predictions of Oxidation Potentials and Bond Dissociation Energies

Quantum mechanical calculations are instrumental in predicting the electrochemical properties of phenothiazine (B1677639) derivatives, including their oxidation potentials and bond dissociation energies (BDEs). These parameters are crucial for understanding their antioxidant activity and their behavior in redox reactions.

The oxidation potential of the phenothiazine core can be significantly influenced by substituents. For instance, the introduction of an electron-withdrawing chlorine atom stabilizes the molecular orbitals, leading to an increase in the oxidation potential compared to the unsubstituted phenothiazine. mdpi.com Conversely, modifying the phenothiazine core at the 3 and 7 positions can also lead to a notable increase in the stable oxidation potential. chemrxiv.org The oxidation state of the sulfur atom also plays a critical role; oxidation to a sulfone significantly increases the oxidation potential, reflecting the stabilization of the Highest Occupied Molecular Orbital (HOMO). rsc.orgrsc.org

Bond dissociation energy, particularly of the N-H bond in the phenothiazine ring, is a key indicator of antioxidant potential. Phenothiazines are characterized by low N-H BDE values, which makes them excellent hydrogen atom donors for scavenging free radicals. unibo.itacs.org DFT calculations, using functionals like M05-2X, have been employed to determine the N-H BDEs for various substituted phenothiazines in both the gas phase and in solution. acs.orgnih.gov

| Compound | Oxidation Potential (V vs. reference) | Reference Electrode | Notes |

|---|---|---|---|

| Phenothiazine (PTZ) | 0.716 | DmFc0/+ | mdpi.com |

| Chlorpromazine (B137089) (CPZ) | 0.950 | DmFc0/+ | The electron-withdrawing chlorine atom increases the oxidation potential compared to PTZ. mdpi.com |

| 10-Phenyl-10H-phenothiazine (PTZ) | 0.70 | SCE | acs.org |

| JNU-S | 0.87 | Ag/AgCl | A phenothiazine derivative. rsc.org |

| JNU-SO2 | 1.68 | Ag/AgCl | The sulfone derivative of JNU-S, showing a significant increase in oxidation potential. rsc.org |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | 0.65 | Fc/Fc+ | chemrxiv.org |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | 1.12 | Fc/Fc+ | chemrxiv.org |

Molecular Orbital Analysis in Phenothiazine Oxidation Processes

Molecular orbital (MO) analysis provides a detailed picture of the electronic changes that occur during the oxidation of phenothiazines. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the reactivity and electronic transitions of these molecules. samipubco.com

Upon oxidation of a phenothiazine, such as chlorpromazine, an electron is removed, leading to the formation of a radical cation. mdpi.com Analysis of the Singly Occupied Molecular Orbital (SOMO) in the radical cation confirms the significant role of the sulfur atom's p-orbitals in delocalizing the unpaired electron, which contributes to the stability of the oxidized species. mdpi.com

DFT calculations have shown that for certain phenothiazine derivatives, the HOMO is primarily localized on the heterocyclic phenothiazine ring system, a consequence of the strong electron-donating character of the nitrogen atom. rsc.org In contrast, the LUMO may be predominantly located on electron-withdrawing substituent groups. rsc.org This spatial separation of the HOMO and LUMO is characteristic of intramolecular charge transfer (ICT) behavior. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and stability. samipubco.com A smaller HOMO-LUMO gap generally implies that the molecule is more reactive and can be more easily excited. samipubco.com The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone group acts as an electron-withdrawing group, which can alter the electronic structure and lead to changes in the HOMO-LUMO energies. mdpi.com

| Compound Derivative | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|

| PP | 4.41 | B3LYP/6-311++G(d,p) samipubco.com |

| PPC | 3.66 | B3LYP/6-311++G(d,p) samipubco.com |

| BPPC | 3.68 | B3LYP/6-311++G(d,p) samipubco.com |

| BPPAC | 4.43 | B3LYP/6-311++G(d,p) samipubco.com |

| BPPCA | 3.07 | B3LYP/6-311++G(d,p) samipubco.com |

Impurity Profiling and Reference Standard Development for Pharmaceutical Quality Control

Identification and Characterization of Levomepromazine (B1675116) Degradation Products and Process Impurities

Levomepromazine, a phenothiazine (B1677639) derivative, is susceptible to degradation under various conditions, and its manufacturing process can introduce several impurities. Rigorous control of these impurities is essential to meet the stringent requirements set by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). molcan.com

Degradation of Levomepromazine can be initiated by exposure to light and oxygen. lgcstandards.com The primary degradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring system, leading to the formation of two major degradation products: Levomepromazine sulfoxide (B87167) and Levomepromazine sulfone. lgcstandards.com Further oxidation can occur at the nitrogen atom of the aliphatic side chain, resulting in the formation of N-oxides. A key, albeit less common, degradation product that represents oxidation at both the sulfur and nitrogen atoms is Levomepromazine Sulfone N-Oxide , also referred to as Levomepromazine N,S,S-Trioxide. molcan.comlgcstandards.com

Process-related impurities in Levomepromazine can arise from unreacted starting materials, intermediates, and by-products of the chemical synthesis. molcan.com A notable process impurity is N-desmethyl levomepromazine, which can also be a degradation product and a metabolite. lgcstandards.com Other impurities that have been identified include dimer-type impurities and O-desmethyl-levomepromazine. sigmaaldrich.comuniv.kiev.ua The formation of these impurities must be carefully monitored and controlled to ensure the purity of the final drug substance. molcan.com

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and establishing the degradation pathways. nih.gov These studies are crucial for developing stability-indicating analytical methods.

Below is a table summarizing some of the known impurities of Levomepromazine:

| Impurity Name | Type | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | Degradation Product | C₁₉H₂₄N₂O₄S | 376.47 | 2724689-26-1 |

| Levomepromazine sulfoxide | Degradation Product | C₁₉H₂₄N₂O₂S | 360.47 | Not Available |

| Levomepromazine sulfone hydrochloride | Degradation Product | C₁₉H₂₅ClN₂O₃S | 396.93 | 60119-90-6 |

| N-Desmethyl levomepromazine | Process Impurity / Degradation Product | C₁₈H₂₂N₂OS | 314.45 | 61733-92-4 |

| O-Desmethyl-levomepromazine | Process Impurity | C₁₈H₂₂N₂OS | 314.45 | 81607-63-8 |

| Levomepromazine Dimer | Process Impurity | C₃₈H₄₆N₄O₂S₃ | 686.99 | Not Available |

Data sourced from various chemical suppliers and research articles.

Development and Validation of Analytical Methods for Impurity Quantification

The accurate quantification of impurities in Levomepromazine is critical for ensuring that they remain within acceptable limits. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose. sigmaaldrich.comnih.govnih.gov The development of a stability-indicating HPLC method is essential to separate the active ingredient from its impurities and degradation products.

The development process for an HPLC method involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. Key considerations include:

Column Selection: A C18 reversed-phase column is commonly employed for the separation of Levomepromazine and its related substances. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govmdpi.com The pH of the buffer and the gradient of the organic solvent are critical for achieving optimal resolution between the peaks.

Detection: A UV detector is commonly used, with the detection wavelength selected to ensure adequate sensitivity for both the API and its impurities. nih.gov For Levomepromazine, a wavelength of around 254 nm is often utilized. nih.gov

Once developed, the analytical method must be rigorously validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose. frontiersin.org The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an example of typical validation parameters for an HPLC method for impurity quantification:

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for the main component should be resolved from all impurity peaks with a resolution of >1.5. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for each impurity. |

| Accuracy | Recovery of impurities should be within 80-120% of the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% for each impurity. |

| LOD | Signal-to-noise ratio of approximately 3:1. |

| LOQ | Signal-to-noise ratio of approximately 10:1. |

| Robustness | The method should remain reliable with small variations in parameters like mobile phase composition, pH, flow rate, and column temperature. |

Other analytical techniques, such as spectrophotometry, have also been explored for the quantification of Levomepromazine, often after conversion to a derivative like its sulfoxide. univ.kiev.uaresearchgate.net However, HPLC remains the gold standard for comprehensive impurity profiling due to its high resolving power and sensitivity.

Role of High-Quality Reference Standards in Pharmaceutical Research and Analysis

High-quality reference standards are the cornerstone of pharmaceutical analysis and quality control, serving as the benchmark against which a drug substance or product is evaluated. lgcstandards.com Their use is indispensable for ensuring the identity, purity, and strength of pharmaceutical products.

In the context of impurity profiling for Levomepromazine, reference standards for both the API and its known impurities, including this compound, are crucial for several reasons:

Peak Identification: Reference standards are used to confirm the identity of peaks in a chromatogram by comparing their retention times with those of the known compounds.

Method Validation: They are essential for validating analytical methods, particularly for determining specificity, linearity, accuracy, and the limits of detection and quantitation. nih.gov

Quantitative Analysis: Reference standards of known purity are used to prepare calibration curves for the accurate quantification of impurities. This allows for the determination of whether the levels of impurities in a given batch of the drug substance or product are within the acceptable limits defined by pharmacopoeias and regulatory guidelines.

Stability Studies: They are used to monitor the formation of degradation products during stability testing, providing critical data for determining the shelf life and appropriate storage conditions for the drug product.

Reference standards are categorized as either primary or secondary. Primary reference standards are highly characterized and their purity is established without comparison to another standard. lgcstandards.com They are often obtained from official sources like the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). sigmaaldrich.comsigmaaldrich.com Secondary reference standards, also known as working standards, are qualified against a primary reference standard and are used for routine quality control testing. lgcstandards.com

The availability of well-characterized reference standards for impurities like this compound is critical for pharmaceutical manufacturers to ensure the quality and safety of their products. lgcstandards.com Companies specializing in the synthesis of pharmaceutical reference materials play a vital role in providing these essential tools to the industry. lgcstandards.comscientificlabs.co.uk

Environmental Fate and Transformation Research

Photostability and Degradation Kinetics in Aqueous Environments

Studies have shown that Levomepromazine (B1675116) readily undergoes photooxidation in aqueous environments, particularly under simulated sunlight, UV-A, and UV-B light. nih.govresearchgate.net The primary and major photoproduct identified in these reactions is Levomepromazine sulfoxide (B87167). nih.govresearchgate.netrsc.org The formation of the sulfoxide occurs through the reaction of the cation radical of Levomepromazine with molecular oxygen. nih.gov The rate of this photodegradation is influenced by the chemical composition of the water. researchgate.netrsc.org

While the formation of Levomepromazine sulfoxide is well-documented, the subsequent transformation to Levomepromazine Sulfone N-Oxide is not explicitly detailed in the reviewed studies. It is plausible that the sulfone N-oxide could be a further oxidation product of the sulfoxide, but further research is needed to confirm this pathway and determine its kinetics.

Advanced oxidation processes (AOPs) have been shown to be effective in degrading various pharmaceuticals in water. researchgate.net For instance, ozonation has been used to degrade compounds like levofloxacin, leading to the formation of N-oxide derivatives. nih.gov Similarly, the Fenton process has been effective in degrading sulfonamides. nih.gov These technologies could potentially degrade Levomepromazine and its transformation products, including the sulfone N-oxide, but specific studies are lacking.

Table 1: Photodegradation of Levomepromazine in Different Solvents

| Solvent | Destruction Quantum Yield | Major Photoproduct | Reference |

| Phosphate (B84403) Buffer (pH 7.4) | 0.13 | Levomepromazine sulfoxide | nih.gov |

| Methanol | 0.02 | Levomepromazine sulfoxide | nih.gov |

| Acetonitrile (B52724) | <10⁻³ | Not characterized | nih.gov |

This table is interactive. You can sort and filter the data.

Detection and Monitoring as Emerging Contaminants in Water Matrices

There is a growing concern about the presence of pharmaceuticals and their metabolites as emerging contaminants in various water bodies. nih.govresearchgate.net Psychiatric drugs, including phenothiazines like Levomepromazine, are among the compounds being monitored. nih.gov However, specific monitoring data for this compound as an emerging contaminant is not available in the reviewed literature.

The detection of Levomepromazine and its metabolites in environmental samples typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netrsc.org Spectrophotometric methods have also been developed for the determination of Levomepromazine, often through its oxidation to the sulfoxide. researchgate.net

For the detection of N-oxide metabolites of other drugs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed. nih.gov This suggests that similar methods could be developed and optimized for the specific detection and quantification of this compound in water matrices. The development of such methods would be a crucial first step in assessing its occurrence, fate, and potential risks as an emerging contaminant.

Advanced oxidation processes, such as those involving ozone and persulfate, have been studied for the degradation of other emerging contaminants like sulfadiazine (B1682646) in water, with monitoring of the degradation process using analytical techniques. mdpi.commdpi.com Similar approaches could be applied to study the degradation of Levomepromazine and its transformation products.

Q & A

Q. What analytical methods are validated for quantifying Levomepromazine Sulfone N-Oxide in pharmaceutical formulations?

A spectrophotometric method using Beer-Lambert’s law has been validated for Levomepromazine hydrochloride, with a linear range of 2.85–50 µg/mL (LOD: 0.94 µg/mL; LOQ: 2.85 µg/mL). This method correlates with pharmacopeial HPLC results and achieves ±1.24% relative standard deviation, suitable for routine analysis . For this compound, similar UV-Vis or LC-MS approaches should be adapted, ensuring calibration against certified reference materials (e.g., impurity standards listed in ).

Q. How can researchers assess the cytotoxicity of this compound in vitro?

Cryopreserved human hepatocytes are a robust model for cytotoxicity screening. Measure lactate dehydrogenase (LDH) release to quantify membrane damage, with concentrations >50 µM of Levomepromazine showing hepatotoxicity . For this compound, dose-response studies (0.01–100 µM) in hepatocytes or cell lines (e.g., HepG2) should include mitochondrial viability assays (MTT/XTT) and apoptosis markers (caspase-3/7).

Q. What receptor interactions are hypothesized for this compound based on its parent compound?

Levomepromazine antagonizes dopamine (D2), serotonin (5-HT2), histamine (H1), and cholinergic receptors. Its sulfone N-oxide metabolite may exhibit altered binding affinities due to structural modifications. Computational docking studies (e.g., AutoDock Vina) and radioligand displacement assays are recommended to compare receptor interactions with the parent drug .

Advanced Research Questions

Q. How should researchers resolve contradictions in impurity profiles of this compound across synthesis protocols?

Impurity discrepancies often arise from oxidation conditions (e.g., peroxide concentration, pH). Use orthogonal techniques:

Q. What metabolic pathways are proposed for this compound, and how can they be validated?

The parent drug undergoes CYP-mediated oxidation to sulfoxide and sulfone metabolites. For this compound, incubate with human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Monitor metabolite formation via UPLC-QTOF-MS, referencing known pathways of structurally related N-oxides (e.g., Omeprazole Sulfone N-Oxide ).

Q. What experimental design optimizes stability studies of this compound under varying storage conditions?

Conduct forced degradation studies:

- Thermal stress (40–80°C) to assess decomposition kinetics.

- Photolytic stress (ICH Q1B guidelines) using UV light (320–400 nm).

- Hydrolytic stress (acid/alkaline conditions) to identify hydrolysis products. Quantify degradation using stability-indicating HPLC methods, as demonstrated for Chlorpromazine Sulfone N-Oxide .

Q. How can researchers address conflicting efficacy data in preclinical models of this compound?

Contradictions in efficacy (e.g., antiemetic vs. sedative effects) may stem from model-specific pharmacokinetics. Use:

- PBPK modeling to predict tissue distribution.

- Dose-ranging studies in translational models (e.g., murine emesis models vs. primate neurobehavioral assays). Cross-validate findings with clinical trial data, noting that Levomepromazine’s sedation limits its utility compared to haloperidol in some contexts .

Methodological Resources

- Impurity Standards : Rabeprazole Sulfone N-Oxide (CAS 924663-37-6) and Promazine Sulfone N-Oxide (CAS 109724-46-1) provide structural analogs for method development .

- Cytotoxicity Models : Cryopreserved hepatocytes () or HepaRG cells for metabolic competence.

- Regulatory Compliance : Follow ICH Q3A/B guidelines for impurity quantification and USP monographs for reagent specifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.